1-(4-Nitrophenyl)piperidine-4-carboxamide
Overview
Description
1-(4-Nitrophenyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C12H15N3O3 It is characterized by the presence of a piperidine ring substituted with a nitrophenyl group and a carboxamide group
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as piperidine-4-carboxamides, have been found to target dna gyrase in mycobacterium abscessus . DNA Gyrase is an essential enzyme involved in DNA replication, transcription, and repair .
Mode of Action
Piperidine-4-carboxamides, a related class of compounds, have been shown to inhibit the activity of dna gyrase in mycobacterium abscessus . This inhibition could potentially lead to the prevention of DNA replication and transcription, thereby inhibiting the growth and proliferation of the bacteria .
Biochemical Pathways
Given its potential inhibition of dna gyrase, it could affect the dna replication and transcription pathways .
Result of Action
If it acts similarly to piperidine-4-carboxamides, it could potentially inhibit the growth and proliferation of certain bacteria by preventing dna replication and transcription .
Biochemical Analysis
Biochemical Properties
1-(4-Nitrophenyl)piperidine-4-carboxamide plays a significant role in biochemical reactions, particularly in the inhibition of DNA gyrase in Mycobacterium abscessus . DNA gyrase is an essential enzyme that introduces negative supercoils into DNA, which is crucial for DNA replication and transcription. The compound interacts with the subunits of DNA gyrase, specifically gyrA and gyrB, leading to the inhibition of the enzyme’s activity . This interaction results in the disruption of DNA replication and transcription processes, making it a potential candidate for antimicrobial therapy.
Cellular Effects
This compound has been shown to have various effects on different cell types and cellular processes. In Mycobacterium abscessus, the compound exhibits bactericidal and antibiofilm activities . It induces DNA damage by inhibiting DNA gyrase, leading to cell death. Additionally, the compound has been evaluated for its antiviral activity against human coronaviruses, including SARS-CoV-2 . In infected cell lines, it demonstrated significant antiviral activity with low cellular toxicity, indicating its potential as a broad-spectrum antiviral agent.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with DNA gyrase. This inhibition leads to DNA damage and the activation of DNA damage response pathways, such as the recA promoter activity . The compound’s ability to induce DNA damage is similar to that of fluoroquinolones, a class of antibiotics that target DNA gyrase.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation have been studied in various in vitro and in vivo models . Over time, the compound maintains its inhibitory activity against DNA gyrase, but its long-term effects on cellular function are still under investigation. Studies have shown that the compound remains effective in inhibiting DNA gyrase and inducing DNA damage over extended periods, making it a promising candidate for long-term antimicrobial therapy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound exhibits significant antimicrobial activity with minimal toxic effects At higher dosages, toxic or adverse effects may be observed, including potential damage to host cells
Metabolic Pathways
This compound is involved in various metabolic pathways, including its interaction with enzymes and cofactors . The compound undergoes metabolic transformations, such as N-de-ethylation and hydroxylation, which may affect its activity and efficacy. These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . The compound’s localization and accumulation in specific cellular compartments are essential for its activity and function. Understanding these transport mechanisms is vital for developing effective delivery strategies for therapeutic applications.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are essential for its interaction with target enzymes and the induction of cellular responses.
Preparation Methods
The synthesis of 1-(4-Nitrophenyl)piperidine-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-nitroaniline with piperidine-4-carboxylic acid under appropriate conditions. The reaction typically requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(4-Nitrophenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Nitrophenyl)piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a useful tool in studying enzyme-substrate interactions and protein-ligand binding.
Comparison with Similar Compounds
1-(4-Nitrophenyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-(2-Nitrophenyl)piperidine-4-carboxamide: This compound has a similar structure but with the nitro group in the ortho position, which can affect its reactivity and binding properties.
1-(4-Nitrophenyl)piperidin-4-one: This compound lacks the carboxamide group, which can influence its chemical and biological properties.
4-(Pyrrolidin-1-yl)benzonitrile: This compound contains a pyrrolidine ring instead of a piperidine ring, which can alter its pharmacokinetic profile and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity, stability, and binding affinity for various applications.
Properties
IUPAC Name |
1-(4-nitrophenyl)piperidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c13-12(16)9-5-7-14(8-6-9)10-1-3-11(4-2-10)15(17)18/h1-4,9H,5-8H2,(H2,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDRLSLGWHAFGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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